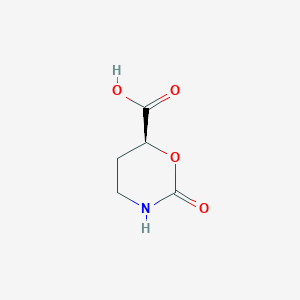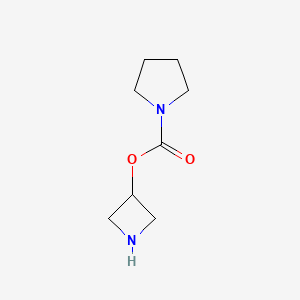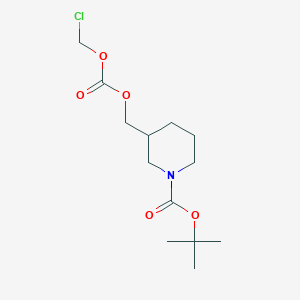
4-(1-Carboxypropyl)-piperidine-1-carboxylic acid tert-butyl ester
Descripción general
Descripción
4-(1-Carboxypropyl)-piperidine-1-carboxylic acid tert-butyl ester , also known by its chemical formula C22H42O4 , is a compound with intriguing properties. It belongs to the class of carboxylic acid derivatives and features a piperidine ring structure. The tert-butyl ester group enhances its stability and solubility.
Synthesis Analysis
The synthesis of this compound involves several steps. While I don’t have access to specific papers, I can provide a general overview. Researchers typically start with commercially available starting materials and proceed through a series of reactions, including esterification, amidation, and piperidine ring formation. The tert-butyl ester group is introduced to enhance stability during synthesis and storage.
Molecular Structure Analysis
The molecular structure of 4-(1-Carboxypropyl)-piperidine-1-carboxylic acid tert-butyl ester consists of a piperidine ring with a carboxylic acid group and a tert-butyl ester group attached. The arrangement of atoms and functional groups determines its chemical properties and reactivity.
Chemical Reactions Analysis
This compound can participate in various chemical reactions:
- Hydrolysis : The tert-butyl ester group can be hydrolyzed to yield the corresponding carboxylic acid under acidic or basic conditions.
- Amidation : The carboxylic acid group can react with amines to form amides.
- Ring Opening : The piperidine ring can undergo ring-opening reactions, leading to diverse derivatives.
Physical And Chemical Properties Analysis
- Boiling Point : Notably, this compound has a boiling point within the range of interest for synthetic chemistry.
- Solubility : It is moderately soluble in organic solvents but poorly soluble in water.
- Lipophilicity : The log P value indicates its affinity for lipid-based environments.
Safety And Hazards
- Signal Word : Warning
- Precautionary Statements : Handle with care (P261), avoid contact with eyes and skin (P305+P351+P338).
- Hazard Statements : May cause eye and skin irritation (H319, H315).
- Safety Measures : Store in a dark place under inert atmosphere at room temperature.
Direcciones Futuras
Researchers should explore the following aspects:
- Biological Activity : Investigate potential pharmacological effects.
- Derivatives : Synthesize and study related compounds.
- Formulation : Develop formulations for practical applications.
Propiedades
IUPAC Name |
2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-5-11(12(16)17)10-6-8-15(9-7-10)13(18)19-14(2,3)4/h10-11H,5-9H2,1-4H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICWJRCPQEWCZMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1CCN(CC1)C(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Carboxypropyl)-piperidine-1-carboxylic acid tert-butyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[[(R)-3-Methyl-1-piperazinyl]methyl]benzonitrile](/img/structure/B1473601.png)
![Octahydropiperazino[2,1-c]morpholine-6,9-dione](/img/structure/B1473603.png)


![2-[Isopropyl-(3-trityloxy-propyl)-amino]-ethanol](/img/structure/B1473606.png)



![4-(Imidazo[1,2-b]pyridazin-6-yl)benzoic acid](/img/structure/B1473614.png)



